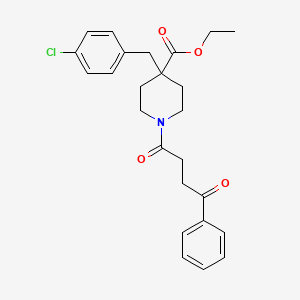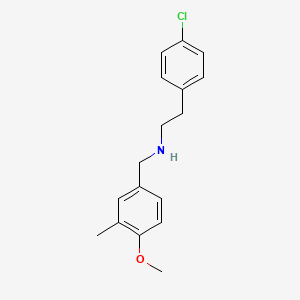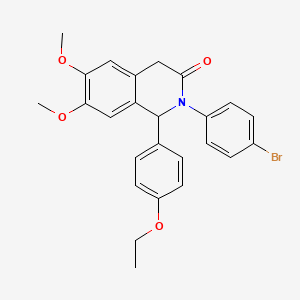![molecular formula C15H19NO4 B5149878 4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5149878.png)
4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid, also known as Mecillinam, is a beta-lactam antibiotic that is commonly used to treat urinary tract infections caused by gram-negative bacteria.
Mechanism of Action
4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid works by inhibiting the synthesis of the bacterial cell wall. It specifically targets the penicillin-binding protein 2 (PBP2) enzyme, which is essential for the formation of the bacterial cell wall. By inhibiting PBP2, this compound prevents the bacteria from forming a cell wall, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated by patients. It is rapidly absorbed into the bloodstream and has a half-life of approximately 1 hour. This compound is primarily excreted in the urine, which makes it an effective treatment for urinary tract infections.
Advantages and Limitations for Lab Experiments
4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid is a valuable tool for studying bacterial cell wall synthesis and the mechanism of action of beta-lactam antibiotics. It is relatively easy to synthesize and has low toxicity, which makes it a useful compound for lab experiments. However, this compound is not effective against all types of bacteria, and its use is limited to gram-negative bacteria that are susceptible to beta-lactam antibiotics.
Future Directions
There are several potential future directions for research on 4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid. One area of research could focus on the development of new formulations or delivery methods that could improve the effectiveness of this compound against resistant bacteria. Another area of research could explore the use of this compound in combination with other antibiotics to enhance its antibacterial properties. Additionally, further research could investigate the potential use of this compound in the treatment of other bacterial infections beyond urinary tract infections.
Synthesis Methods
4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid is synthesized using a multistep process that involves the reaction of 4-methylacetanilide with ethyl chloroformate to form an intermediate compound. This intermediate compound is then reacted with 2-tetrahydrofuranol and sodium hydroxide to produce this compound.
Scientific Research Applications
4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid has been extensively studied for its antibacterial properties, particularly against gram-negative bacteria. It has been shown to be effective against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and other gram-negative bacteria that cause urinary tract infections. This compound has also been studied for its potential use in the treatment of other bacterial infections, such as respiratory tract infections and skin infections.
Properties
IUPAC Name |
4-(4-methylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-4-6-11(7-5-10)16-14(17)9-12(15(18)19)13-3-2-8-20-13/h4-7,12-13H,2-3,8-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXIQDCYBLDHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)

![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5149833.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)
![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
![1,3-dimethyl-5-(2-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149853.png)
![2-{[4-(2-thienyl)-2-pyrimidinyl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5149855.png)
![5-{3-[(2-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149857.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(5-methyl-2-pyrazinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5149864.png)
![ethyl [2,2,2-trifluoro-1-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5149867.png)

